REACTION_CXSMILES
|
[CH:1]([NH:4][CH:5]([CH3:7])[CH3:6])([CH3:3])[CH3:2].[OH-].[K+].S(Cl)([Cl:12])=O.[CH:14]1[CH:19]=CC=CC=1>>[ClH:12].[CH:1]([N:4]([CH:5]([CH3:7])[CH3:6])[CH2:19][CH2:14][Cl:12])([CH3:3])[CH3:2] |f:1.2,5.6|
|
Name
|
2-chlorohydrin
|
Quantity
|
3.6 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)NC(C)C
|
Name
|
|
Quantity
|
5.2 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated to the reflux temperature
|
Type
|
CUSTOM
|
Details
|
reacted for 5 h
|
Duration
|
5 h
|
Type
|
CUSTOM
|
Details
|
the benzene layer separated
|
Type
|
WASH
|
Details
|
was washed with a saturated saline solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtrated
|
Type
|
CUSTOM
|
Details
|
The mixture was reacted for 12 h at room temperature
|
Duration
|
12 h
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to dry in a reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.C(C)(C)N(CCCl)C(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.73 g | |
YIELD: PERCENTYIELD | 38% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |